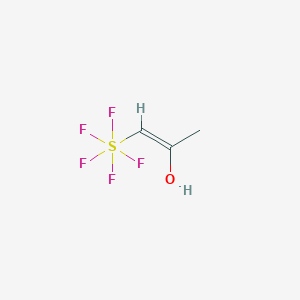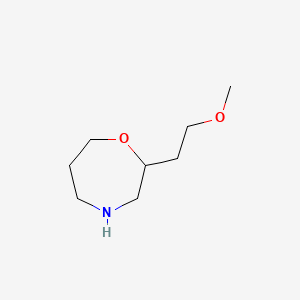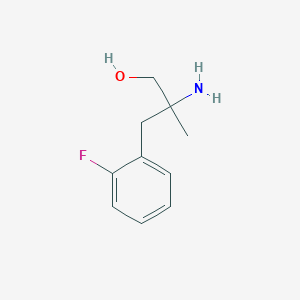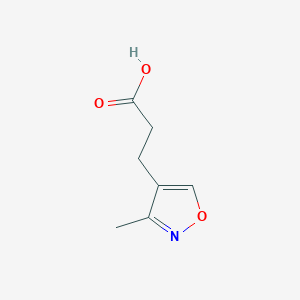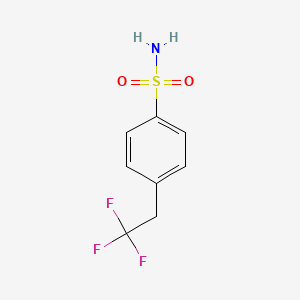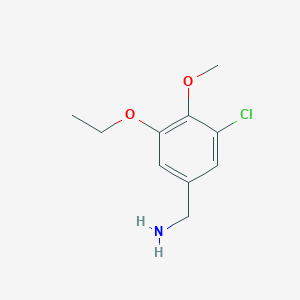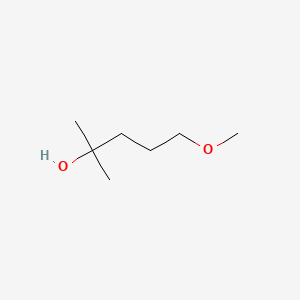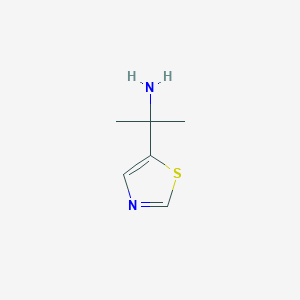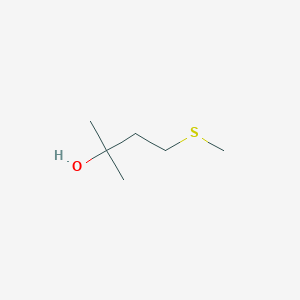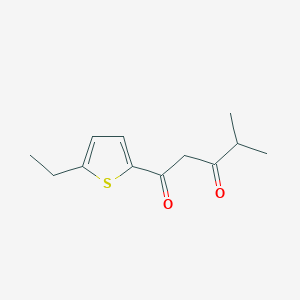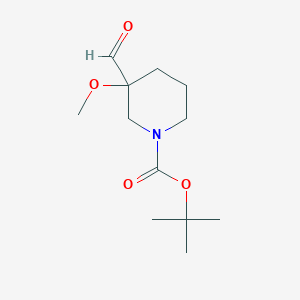
Tert-butyl 3-formyl-3-methoxy-piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-formyl-3-methoxypiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. This compound features a piperidine ring substituted with a formyl group, a methoxy group, and a tert-butyl ester group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-formyl-3-methoxypiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Esterification: The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and appropriate activating agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of tert-butyl 3-formyl-3-methoxypiperidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-formyl-3-methoxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: NaH, alkyl halides, aprotic solvents
Major Products Formed
Oxidation: tert-Butyl 3-carboxy-3-methoxypiperidine-1-carboxylate
Reduction: tert-Butyl 3-hydroxymethyl-3-methoxypiperidine-1-carboxylate
Substitution: Various substituted piperidine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
tert-Butyl 3-formyl-3-methoxypiperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and pain management.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Material Science: It is employed in the development of novel materials with specific properties, such as polymers and catalysts.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-formyl-3-methoxypiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The formyl group can act as an electrophile, participating in nucleophilic addition reactions, while the methoxy and tert-butyl ester groups can influence the compound’s lipophilicity and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-formylpiperidine-1-carboxylate
- tert-Butyl 3-methoxypiperidine-1-carboxylate
- tert-Butyl 4-formyl-4-methoxypiperidine-1-carboxylate
Uniqueness
tert-Butyl 3-formyl-3-methoxypiperidine-1-carboxylate is unique due to the presence of both formyl and methoxy groups on the piperidine ring, which allows for diverse chemical reactivity and potential applications. The combination of these functional groups with the tert-butyl ester moiety enhances its stability and lipophilicity, making it a valuable intermediate in various synthetic and research contexts.
Propiedades
Fórmula molecular |
C12H21NO4 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
tert-butyl 3-formyl-3-methoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-5-6-12(8-13,9-14)16-4/h9H,5-8H2,1-4H3 |
Clave InChI |
BFJZHTLRZWXCIR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)(C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


